molecular formula C5H9O2- B167501 Valerate CAS No. 10023-74-2

Valerate

Cat. No.: B167501
CAS No.: 10023-74-2
M. Wt: 101.12 g/mol
InChI Key: NQPDZGIKBAWPEJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Valerate is a short-chain fatty acid anion that is the conjugate base of valeric acid;  present in ester form as component of many steroid-based pharmaceuticals. It has a role as a plant metabolite. It is a short-chain fatty acid anion and a straight-chain saturated fatty acid anion. It is a conjugate base of a valeric acid.

Properties

CAS No.

10023-74-2

Molecular Formula

C5H9O2-

Molecular Weight

101.12 g/mol

IUPAC Name

pentanoate

InChI

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/p-1

InChI Key

NQPDZGIKBAWPEJ-UHFFFAOYSA-M

SMILES

CCCCC(=O)[O-]

Canonical SMILES

CCCCC(=O)[O-]

10023-74-2

Synonyms

pentanoate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a manner similar to that set forth in A, but substituting for acetic anhydride, the anhydrides or halides of propionic, butanoic, pentanoic, or hexanoic acid, the corresponding manoalide δ-lactone propionate, butanoate, pentanoate, and hexanoate are prepared.
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Synthesis routes and methods II

Procedure details

In a manner similar to that set forth in Paragraph A, but substituting for acetic anhydride, the anyhydrides or halides of proprionic, butanoic, pentanoic, or hexanoic acid, the corresponding manoalide δ-lactone proprionate, butanoate, pentanoate, and hexanoate are prepared.
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Synthesis routes and methods III

Procedure details

By reacting each of the resulting products with acetic anhydride, propionic anhydride, n-butyric anhydride, valeric anhydride or caproic anhydride as discussed in Parts A and C of Preparation I, the corresponding 17 alpha-acetate, -propionate, -n-butyrate, valerate and caproate are preprepared.
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alpha-acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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